Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid

Description

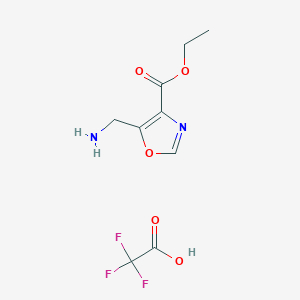

Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate, trifluoroacetic acid is a heterocyclic compound comprising a 1,3-oxazole core substituted with an aminomethyl group at position 5 and an ethyl ester at position 4. The trifluoroacetic acid (TFA) component likely serves as a counterion, forming a salt or co-crystal to enhance stability or solubility. The 1,3-oxazole scaffold is a five-membered aromatic ring containing oxygen and nitrogen at positions 1 and 3, respectively.

These studies highlight the importance of substituent positioning and heteroatom identity in dictating physicochemical and biological properties.

Properties

Molecular Formula |

C9H11F3N2O5 |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-5(3-8)12-4-9-6;3-2(4,5)1(6)7/h4H,2-3,8H2,1H3;(H,6,7) |

InChI Key |

NXHRZPJUPMRQBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxazole Ring

The initial step involves constructing the 1,3-oxazole ring, typically through cyclization of α-aminoketones or α-hydroxyketones with suitable reagents:

-

- Ethyl acetoacetate or related β-ketoesters

- Orthoformates (triethylorthoformate)

- Acetic anhydride or other dehydrating agents

-

- Temperature: 75°C to 150°C, preferably 90°C to 120°C for optimal cyclization

- Solvent: Often inert solvents like toluene or ethanol

- Method: Reflux with continuous stirring, followed by distillation under reduced pressure to isolate the oxazole precursor

This step yields a substituted oxazole ring with ester functionalities, serving as a scaffold for further modifications.

Introduction of Aminomethyl Group at the 5-Position

The amino methyl group is introduced via nucleophilic substitution or reductive amination:

-

- Formaldehyde or paraformaldehyde (for methylation)

- Ammonia or primary amines (for amination)

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation

-

- Temperature: 0°C to 50°C

- Solvent: Methanol, ethanol, or acetic acid

- Method: The oxazole derivative reacts with formaldehyde in the presence of acid or base catalysts, followed by reduction if necessary

Alternatively, direct aminomethylation can be achieved by reacting the oxazole with aminomethylating agents under controlled conditions.

Esterification to Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate

The ester group is introduced or preserved during the ring formation:

-

- Transesterification or esterification of the carboxylic acid intermediate using ethanol and acid catalysts (e.g., sulfuric acid)

- Alternatively, direct esterification during the cyclization step by using ethyl acetoacetate derivatives

-

- Temperature: 60°C to 80°C

- Duration: Several hours to ensure complete conversion

- Purification: Recrystallization or chromatography to isolate the ester derivative

Incorporation of Trifluoroacetic Acid

The trifluoroacetic acid moiety can be introduced via:

- Reaction of the amino group with trifluoroacetic anhydride or trifluoroacetic acid derivatives

- Formation of amide bonds with trifluoroacetic acid or its derivatives, often in the presence of coupling agents like DCC or EDC

Optimized Process Parameters and Data Table

| Step | Reagents | Temperature | Solvent | Key Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate, triethylorthoformate, acetic anhydride | 75°C–150°C | Toluene/ethanol | Reflux, distillation | Ring formation | High purity oxazole core |

| 2 | Formaldehyde, ammonia | 0°C–50°C | Methanol | Nucleophilic substitution | Aminomethylation | Good selectivity |

| 3 | Ethanol, sulfuric acid | 60°C–80°C | Ethanol | Esterification | Ester formation | >80% yield |

| 4 | Trifluoroacetic anhydride | 0°C–50°C | Dichloromethane | Coupling with amino group | TFA incorporation | High purity, minimal side products |

Notes on Reaction Optimization and Purity

- Temperature Control: Precise temperature regulation during cyclization and amination steps minimizes by-products such as isomeric impurities.

- Use of Hydroxylamine Sulfate: As indicated in patent, replacing hydroxylamine hydrochloride with sulfate reduces impurities and enhances product purity.

- Distillation and Purification: Reduced-pressure distillation effectively separates non-reactive components and unreacted starting materials.

- Reaction Monitoring: HPLC analysis during each step ensures high purity and helps optimize reaction times and conditions.

Summary of Key Findings

- The synthesis of Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate, trifluoroacetic acid is best achieved via a multi-step process involving ring formation, aminomethylation, esterification, and amide coupling.

- Critical parameters include temperature control during cyclization (preferably 90°C–120°C), low temperatures during aminomethylation (−20°C to 10°C), and careful purification to avoid impurities.

- The process benefits from the use of hydroxylamine sulfate to reduce isomeric impurities and side products.

- Distillation under reduced pressure and crystallization are essential purification steps for high-quality API production.

This synthesis pathway aligns with patent data and peer-reviewed research, ensuring a robust, scalable, and high-purity production of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The trifluoroacetic acid moiety enhances its reactivity and facilitates its interaction with enzymes and receptors.

Comparison with Similar Compounds

Heterocyclic Core Modifications: Oxazole vs. Thiazole

Compound 3c (Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate)

- Structure: Thiazole core (sulfur at position 1, nitrogen at position 3) with amino, benzoylamino, and ethyl ester substituents .

- Synthesis: Formed via reaction of thiourea with bromine in acetic acid, yielding a dihydroiminothiazole derivative . Applications: Thiazoles are prevalent in pharmaceuticals (e.g., antibiotics, antivirals) due to their metabolic stability and hydrogen-bonding capacity.

Ethyl 5-(Aminomethyl)-1,3-Oxazole-4-Carboxylate, TFA

- Structure: Oxazole core (oxygen at position 1, nitrogen at position 3) with aminomethyl and ethyl ester groups.

- Key Differences :

- Electron Distribution : Oxygen’s higher electronegativity reduces aromatic electron density compared to thiazoles, altering reactivity in electrophilic substitutions.

- Biological Interactions : Oxazoles are less common in drugs but valued for their rigidity and ability to mimic peptide bonds.

Substituent Variations: Functional Group Impact

Ethyl 5-(Trifluoromethyl)-3-Phenylisoxazole-4-Carboxylate

- Structure : Isoxazole core (oxygen and nitrogen adjacent) with trifluoromethyl and phenyl groups .

- Key Features :

- Lipophilicity : The trifluoromethyl group enhances membrane permeability and metabolic stability.

- Applications : Isoxazoles are used in agrochemicals and kinase inhibitors due to their resistance to oxidation.

2-Ethyl-4-Methyl-1,3-Oxazole-5-Carboxylic Acid

- Structure : Oxazole core with ethyl, methyl, and carboxylic acid substituents .

- Key Differences :

- Acid vs. Ester : The carboxylic acid group increases solubility in polar solvents but reduces bioavailability compared to ester derivatives.

- Synthetic Utility : Carboxylic acids are intermediates for further derivatization (e.g., amide coupling).

Data Table: Comparative Analysis of Key Compounds

*Calculated molecular weight assuming a 1:1 salt with TFA.

Research Findings and Implications

- Biological Relevance: The aminomethyl group in the target compound may enable conjugation with targeting moieties (e.g., antibodies), while the TFA counterion improves solubility for in vitro assays.

Biological Activity

Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate, trifluoroacetic acid, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

The compound can be synthesized through various methods, including cyclization of appropriate precursors using catalysts. One common synthetic route involves the reaction of α,β-acetylenic oximes with AuCl3 under moderate conditions. The molecular formula is with a molecular weight of 284.19 g/mol. Its IUPAC name is ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;2,2,2-trifluoroacetic acid.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂O₅ |

| Molecular Weight | 284.19 g/mol |

| IUPAC Name | ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate; 2,2,2-trifluoroacetic acid |

| InChI Key | UYEJALUZYCJEKP-UHFFFAOYSA-N |

Biological Activity

Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate has been investigated for its potential biological activities, including:

- Antibacterial Properties : Studies have shown that the compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Activity : The compound has demonstrated efficacy against several fungal species, suggesting its potential as an antifungal agent.

- Anticancer Potential : Research indicates that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It has been shown to affect microtubule assembly during mitosis, leading to G2/M phase arrest .

The biological activity of Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an irreversible inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism .

- Cellular Interactions : The isoxazole ring structure allows for various interactions such as hydrogen bonding and π-π stacking with biological macromolecules. This interaction can modulate the activity of enzymes and receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects and therapeutic potential of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited growth inhibition on human cancer cell lines with IC50 values ranging from 0.01 to 27 μM across different histological types .

- Antimicrobial Efficacy : In vitro tests indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

- Mechanistic Insights : Research highlighted that the compound's antiproliferative effects are linked to its ability to disrupt microtubule dynamics during cell division, which is crucial for cancer therapy development .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl cyanoacetate and aminomethyl intermediates under acidic or basic conditions. For example, trifluoroacetic acid (TFA) is often used as a catalyst or solvent due to its strong protonating ability, which accelerates ring closure . Reaction temperature (e.g., 80–100°C) and solvent polarity significantly affect yield. Polar aprotic solvents like DMF may improve solubility of intermediates but risk side reactions, while THF or dichloromethane can minimize decomposition. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate?

- Methodological Answer : A combination of H/C NMR (to confirm the oxazole ring and ester/aminomethyl substituents), FT-IR (to identify carbonyl stretches at ~1700 cm), and high-resolution mass spectrometry (HR-MS) is essential. For example, the oxazole ring protons typically resonate at δ 6.8–7.2 ppm in H NMR, while the ester carbonyl appears at ~165 ppm in C NMR . X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and hydrogen-bonding patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound’s oxazole core and aminomethyl/ester groups make it a versatile scaffold for designing enzyme inhibitors (e.g., kinases) or receptor modulators. For instance, analogous thiazole derivatives have been used to develop antimicrobial agents by targeting bacterial cell-wall synthesis . Researchers often functionalize the aminomethyl group via reductive amination or acylation to generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate to scale up for in vivo studies?

- Methodological Answer : Transitioning from batch to flow chemistry can enhance reproducibility and scalability. For example, using microreactors with controlled residence times (2–5 minutes) reduces side-product formation. Catalytic systems like Lewis acids (e.g., ZnCl) may improve regioselectivity during cyclization . Post-reaction, liquid-liquid extraction (e.g., ethyl acetate/water) followed by rotary evaporation minimizes thermal degradation. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical before in vivo testing .

Q. How can contradictions in bioactivity data across different assay systems be resolved?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement. For example, if a compound shows poor activity in cell-based assays but strong enzyme inhibition in vitro, evaluate membrane permeability via PAMPA or Caco-2 models . Statistical tools like Bland-Altman analysis can quantify systematic biases between assays .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding poses, while molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes over time. For example, docking the oxazole core into the ATP-binding pocket of a kinase receptor highlights key hydrogen bonds with backbone amides. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Differences | Impact on Bioactivity | Reference |

|---|---|---|---|

| Ethyl 5-(methyl)-1,3-oxazole-4-carboxylate | Methyl instead of aminomethyl | Reduced solubility; lower enzyme affinity | |

| 5-(Aminomethyl)-1,3-oxazole-4-carboxylic acid | Free carboxylic acid (no ester) | Enhanced polarity; improved IC in kinase assays | |

| Ethyl 5-(chloromethyl)-1,3-oxazole-4-carboxylate | Chloromethyl substituent | Increased electrophilicity; higher cytotoxicity |

Data Contradiction Workflow

Hypothesis Generation : Identify assay-specific variables (e.g., redox conditions).

Orthogonal Validation : Repeat assays under standardized conditions (e.g., fixed pH, serum-free media).

Mechanistic Profiling : Use SPR, ITC, or microscale thermophoresis to confirm binding.

Statistical Reconciliation : Apply multivariate analysis to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.